

Application Notes and Protocols for (R)-BINAP in Asymmetric Hydrogenation of Ketones

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Compound of Interest		
Compound Name:	(R)-Binapine	
Cat. No.:	B15088306	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric hydrogenation of ketones is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical route to chiral secondary alcohols. These products are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. Among the most successful catalysts for this transformation are ruthenium complexes bearing the chiral diphosphine ligand (R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). In combination with a chiral diamine ligand, these (R)-BINAP-Ru(II) complexes exhibit remarkable catalytic activity and enantioselectivity for the hydrogenation of a broad range of prochiral ketones.

This document provides detailed application notes and experimental protocols for the use of (R)-BINAP in the asymmetric hydrogenation of ketones, drawing from seminal work in the field.

Catalytic System Overview

The most effective catalytic systems for the asymmetric hydrogenation of simple ketones using (R)-BINAP typically consist of a ruthenium(II) precursor, the (R)-BINAP ligand, a chiral 1,2-diamine, and a base. A widely recognized catalyst precursor is formed from RuCl2[(R)-BINAP] and a chiral diamine such as (R,R)-DPEN (1,2-diphenylethylenediamine). The addition of a base, such as potassium tert-butoxide (KOt-Bu), is often crucial for achieving high catalytic activity.



The general transformation is depicted below:

Mechanism of Action

The prevailing mechanism for the asymmetric hydrogenation of ketones with BINAP/diamine-ruthenium(II) complexes is a metal-ligand bifunctional mechanism. In this pathway, the substrate interacts with the catalyst in the outer coordination sphere. The reaction proceeds through a six-membered pericyclic transition state where a hydride from the ruthenium center and a proton from the NH2 group of the diamine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively.[1][2][3] This non-classical mechanism avoids direct coordination of the ketone to the metal center.[1][2][3] Recent computational studies, however, have proposed a revised mechanism involving an outer-sphere hydride transfer as the rate-and enantio-determining step.[4][5][6]

Experimental Data

The following tables summarize the performance of (R)-BINAP-based ruthenium catalysts in the asymmetric hydrogenation of various ketones.

Table 1: Asymmetric Hydrogenation of Acetophenone



Catalyst System	Substra te/Catal yst Ratio (S/C)	H2 Pressur e (atm)	Temper ature (°C)	Time (h)	Convers ion (%)	ee (%)	Referen ce
trans- RuH(η1- BH4)[(S)- xylbinap] [(S,S)- dpen]	100,000	8	45	7	100	99 (R)	[1]
RuCl2 INVALID- LINKn / (S,S)- DPEN / KOH	-	-	-	-	Quantitati ve	82 (R)	[7]
trans- RuH(η1- BH4)[(S)- tolbinap] [(S,S)- dpen]	-	1	RT	-	-	82 (R)	[2][3]
(R)- BINAP- RuCl2- (R)- DABN	100	6.8 (100 psi)	RT	-	<60	-	[8]
(R)- BINAP- RuCl2- (R)-MAB	100	6.8 (100 psi)	RT	-	>80	-	[8]

Table 2: Asymmetric Hydrogenation of Various Ketones



Substr	Cataly st Syste m	S/C Ratio	H2 Pressu re (atm)	Solven t	Base	Yield (%)	ee (%)	Refere nce
α- Chloroa cetophe none	Ru(OTf) INVALI D-LINK-	1,000	10	СНЗОН	-	-	96 (R)	[7]
4- Chroma none	MsDPE N-Cp*Ir	5,000	15	-	-	-	99	[7]
2- Acetylth iophene	Ru(II)/(S,S)-1/(R,R)- DPEN	-	-	-	-	-	>90	[9]
2- Acetylfu ran	Ru(II)/(S,S)-1/(R,R)- DPEN	-	-	-	-	>90	[9]	
2- Acetylp yridine	Ru(II)/(S,S)-1/(R,R)- DPEN	-	-	-	-	-	84	[9]
4- Acetylp yridine	Ru(II)/(S,S)-1/(R,R)- DPEN	-	-	-	-	-	81	[9]

Experimental Protocols

Protocol 1: In Situ Preparation of the Catalyst and Asymmetric Hydrogenation of Acetophenone



This protocol is adapted from the work of Noyori and coworkers, which demonstrates a highly efficient system for the hydrogenation of acetophenone.[7]

Materials:

- RuCl2--INVALID-LINK--n
- (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN)
- Potassium hydroxide (KOH) or potassium tert-butoxide (KOt-Bu)
- Acetophenone
- 2-Propanol (anhydrous)
- Hydrogen gas (high purity)
- Autoclave or high-pressure reactor
- Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

- Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere, add RuCl2--INVALID-LINK--n and (S,S)-DPEN to a Schlenk flask. Add anhydrous 2-propanol to dissolve the components.
- Reaction Setup: In a separate flask, dissolve the desired amount of acetophenone and the base (KOH or KOt-Bu) in 2-propanol.
- Hydrogenation: Transfer the substrate solution to the autoclave. Cannulate the catalyst solution into the autoclave under a positive pressure of inert gas.
- Seal the autoclave and purge with hydrogen gas several times.
- Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm) and begin stirring at the specified temperature (e.g., 45 °C).[1]



- Monitor the reaction progress by analyzing aliquots via GC or TLC.
- Upon completion, carefully vent the hydrogen and purge the reactor with inert gas.
- Work-up: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification and Analysis: Purify the crude product by column chromatography on silica gel.
 Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Hydrogenation Using a Preformed Ruthenium Hydride Complex

This protocol utilizes a stable, pre-formed ruthenium hydride complex, which can simplify the experimental setup and improve reproducibility.[7]

Materials:

- RuH(n1-BH4)[(S)-xylbinap][(S,S)-dpen]
- Acetophenone
- 2-Propanol (anhydrous)
- Hydrogen gas (high purity)
- Autoclave or high-pressure reactor
- Standard Schlenk line and inert gas (Argon or Nitrogen)

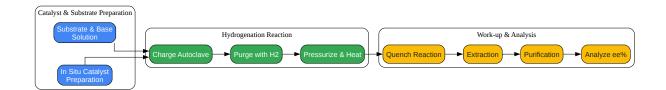
Procedure:

- Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with RuH(η1-BH4)[(S)-xylbinap][(S,S)-dpen], acetophenone, and anhydrous 2-propanol.
- Hydrogenation: Seal the autoclave and purge with hydrogen gas.



- Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm) and heat to the reaction temperature (e.g., 45 °C) with stirring.[1]
- Maintain the reaction under these conditions for the specified time (e.g., 7 hours for S/C of 100,000).[1]
- Work-up and Analysis: Follow the work-up, purification, and analysis steps as described in Protocol 1.

Visualizations Experimental Workflow

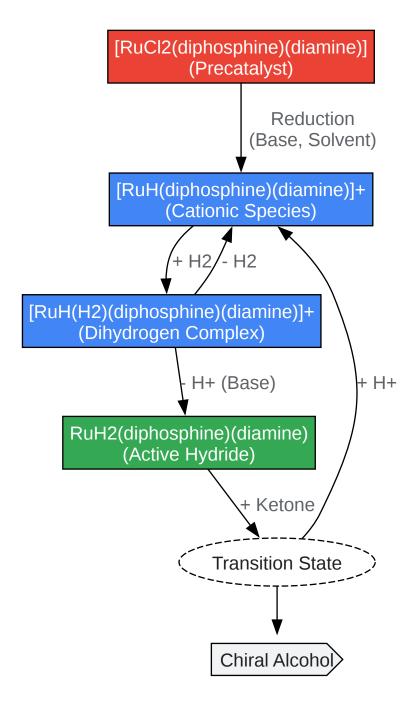


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Caption: General workflow for asymmetric hydrogenation of ketones.

Catalytic Cycle





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Caption: Proposed catalytic cycle for ketone hydrogenation.

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